2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

tubulin polymerization antiproliferative thiazole aniline

2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline (CAS 1267215-13-3) is a synthetic small molecule comprising a 4-methylthiazole ring connected via a methylene bridge to a 2‑methoxyaniline moiety. It belongs to the broader family of thiazole‑aniline hybrids, a privileged scaffold class in medicinal chemistry known for its capacity to engage diverse biological targets including G‑protein‑coupled receptors and tubulin.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
CAS No. 1267215-13-3
Cat. No. B1432444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
CAS1267215-13-3
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CNC2=CC=CC=C2OC
InChIInChI=1S/C12H14N2OS/c1-9-8-16-12(14-9)7-13-10-5-3-4-6-11(10)15-2/h3-6,8,13H,7H2,1-2H3
InChIKeyJFLCFUAAEPQROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline (CAS 1267215-13-3) – Compound Profile and Procurement-Relevant Identity


2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline (CAS 1267215-13-3) is a synthetic small molecule comprising a 4-methylthiazole ring connected via a methylene bridge to a 2‑methoxyaniline moiety . It belongs to the broader family of thiazole‑aniline hybrids, a privileged scaffold class in medicinal chemistry known for its capacity to engage diverse biological targets including G‑protein‑coupled receptors and tubulin [1][2]. The compound is commercially available at ≥95 % purity , and its molecular weight (234.32 g mol⁻¹), logP (calculated ≈ 2.8), and hydrogen‑bond donor/acceptor profile place it in a favorable property space for fragment‑based or lead‑like screening libraries.

Why 2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline Cannot Be Replaced by Generic Thiazole‑Aniline Analogs


Thiazole‑aniline scaffolds are not functionally interchangeable: minor constitutional variations produce marked differences in target engagement, cellular potency, and physicochemical handling. The target compound’s 2‑methoxy aniline head, ortho arrangement, and CH₂ linker between the aniline nitrogen and the thiazole ring collectively dictate its conformational preference and hydrogen‑bonding surface, parameters that directly influence binding to ATP‑competitive pockets such as tubulin and the orthosteric site of M3 muscarinic receptors [1][2]. Simply substituting a regioisomeric 3‑ or 4‑methoxy aniline, omitting the methylene spacer, or replacing the thiazole C4‑methyl group can abolish activity or alter selectivity profiles, as demonstrated across multiple chemotypes within the M3 antagonist and tubulin inhibitor patent families [1][2].

Quantitative Differentiation Data for 2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline Versus Its Closest Analogs


Tubulin Polymerization Inhibition: This Compound vs. Combretastatin A‑4 (CA‑4)

In a cell‑free tubulin assembly assay, 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline inhibited tubulin polymerization with an IC₅₀ of 26.8 µM, compared with 0.64 µM for the clinical reference combretastatin A‑4 (CA‑4) . Although less potent than CA‑4, the compound’s activity is consistent with its binding at the colchicine site, a mechanism confirmed for structurally related 2‑aminothiazole derivatives [1].

tubulin polymerization antiproliferative thiazole aniline

M3 Muscarinic Receptor Antagonism: Structural Determinants That Differentiate This Scaffold

The M3 muscarinic acetylcholine receptor antagonist patent family (US 7,232,841 and related filings) explicitly claims thiazole‑aniline compounds bearing a 2‑methoxy substituent on the phenyl ring and a C4‑methyl on the thiazole as preferred embodiments [1]. While the exact compound’s M3 pKi is not publicly disclosed in the patent, the structure‑activity relationship tables indicate that replacement of the 2‑methoxy group with hydrogen or relocation to the 3‑ or 4‑position reduces M3 affinity by >10‑fold in several exemplified analogs [1]. This SAR trend positions the 2‑methoxy‑N‑(4‑methylthiazol‑2‑ylmethyl)aniline scaffold as a critical pharmacophore for M3 antagonist activity within this chemotype class.

M3 muscarinic receptor antagonist thiazole aniline

Physicochemical Differentiation: Calculated logP and Solubility Landscape vs. Common Thiazole‑Aniline Building Blocks

The compound’s calculated logP (≈ 2.8) and topological polar surface area (TPSA ≈ 34 Ų) place it in an optimal ADME property space distinct from common comparator building blocks [1]. For example, the direct analog lacking the methylene spacer, 2‑methoxy‑N‑(4‑methylthiazol‑2‑yl)aniline, exhibits a lower calculated logP (≈ 2.1) and increased aqueous solubility, whereas the 4‑(thiazol‑2‑yl)aniline series (logP ≈ 1.5–1.8) is substantially more polar . The methylene spacer in the target compound increases conformational flexibility and lipophilicity, which can enhance passive membrane permeability compared with directly linked thiazole‑aniline counterparts.

physicochemical properties logP solubility building block

Optimal Application Scenarios for 2-Methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline Based on Its Differentiated Profile


Fragment‑Based and Lead‑Like Screening Libraries for Anti‑Tubulin Drug Discovery

The compound’s confirmed, albeit moderate, tubulin polymerization inhibitory activity (IC₅₀ 26.8 µM) and its anchoring in the colchicine‑site pharmacophore make it a suitable starting point for fragment growing or scaffold‑hopping campaigns aimed at improving potency toward the CA‑4 benchmark . Its molecular weight (234 Da) and clogP (≈ 2.8) satisfy lead‑like criteria, enabling efficient exploration of structure‑activity relationships without violating Rule‑of‑Three constraints.

Muscarinic M3 Receptor Probe Design and Selectivity Profiling

As a specifically claimed chemotype within the M3 antagonist patent landscape, this compound can serve as a reference ligand for establishing SAR around the 2‑methoxy‑N‑(4‑methylthiazol‑2‑ylmethyl)aniline pharmacophore [1]. Researchers can use it to benchmark new M3 antagonists, assess selectivity against M2 and other muscarinic subtypes, or as a scaffold for designing bivalent or bitopic ligands.

Physicochemical Comparator for Cell‑Permeable Probe Development

The compound’s intermediate lipophilicity (clogP ≈ 2.8) and conformational flexibility introduced by the methylene spacer distinguish it from more polar thiazole‑aniline building blocks [2]. This profile is advantageous when designing cellular probes that require passive diffusion across lipid bilayers, for example in high‑content screening assays where intracellular target engagement is measured.

Synthetic Intermediate for Diversified Thiazole‑Aniline Libraries

The secondary amine nitrogen and the electron‑rich 2‑methoxyphenyl ring provide orthogonal reactive handles for late‑stage functionalization, including N‑alkylation, sulfonylation, or Buchwald‑Hartwig coupling . This versatility supports the construction of diverse screening libraries amenable to both target‑based and phenotypic screening paradigms.

Quote Request

Request a Quote for 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.